molecular formula C19H15ClN2O7S B2434232 N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-CHLORO-3-NITROBENZENESULFONYL)ACETAMIDE CAS No. 420106-71-4

N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-CHLORO-3-NITROBENZENESULFONYL)ACETAMIDE

Cat. No.: B2434232
CAS No.: 420106-71-4
M. Wt: 450.85
InChI Key: RHDIXELWUIYPIB-UHFFFAOYSA-N
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Description

N-(3-acetyl-2-methyl-5-benzofuranyl)-N-(4-chloro-3-nitrophenyl)sulfonylacetamide is a sulfonamide.

Scientific Research Applications

Antifungal Agent

  • Context: The study by Gurney, Best, and Lucatorto (1965) explored various compounds for endodontic antifungal properties. Although not directly mentioning N-(3-acetyl-2-methyl-5-benzofuranyl)-N-(4-chloro-3-nitrophenyl)sulfonylacetamide, it provides insights into the broader context of antifungal research in which similar compounds are considered.
  • Reference: Gurney, Best, & Lucatorto (1965).

Molecular Structure Studies

  • Gowda et al. (2007) explored the conformation of N—H bonds in similar compounds, contributing to our understanding of molecular structures in this chemical class.
  • Reference: Gowda et al. (2007).

Medicinal Chemistry

  • Werbel et al. (1986) studied compounds including N omega-oxides and acetamido derivatives for antimalarial activity, highlighting the potential of similar compounds in pharmaceutical research.
  • Reference: Werbel et al. (1986).

Synthesis and Applications in Polymer Science

  • Begunov and Valyaeva (2015) investigated the synthesis of new monomers for polybenzimidazoles, using similar compounds, which suggests potential applications in material science.
  • Reference: Begunov & Valyaeva (2015).

Hydrogen Bond Studies

  • Romero and Margarita (2008) studied hydrogen bonds in acetamide compounds, shedding light on the behavior of these bonds in similar chemical structures.
  • Reference: Romero & Margarita (2008).

Antidiabetic and Antimicrobial Potential

  • Thakal, Singh, and Singh (2020) evaluated N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives for antidiabetic and antimicrobial potential, indicating the relevance of such compounds in therapeutic research.
  • Reference: Thakal, Singh, & Singh (2020).

Properties

IUPAC Name

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chloro-3-nitrophenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O7S/c1-10(23)19-11(2)29-18-7-4-13(8-15(18)19)21(12(3)24)30(27,28)14-5-6-16(20)17(9-14)22(25)26/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDIXELWUIYPIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C)S(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-CHLORO-3-NITROBENZENESULFONYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-CHLORO-3-NITROBENZENESULFONYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-CHLORO-3-NITROBENZENESULFONYL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-CHLORO-3-NITROBENZENESULFONYL)ACETAMIDE
Reactant of Route 5
N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-CHLORO-3-NITROBENZENESULFONYL)ACETAMIDE
Reactant of Route 6
N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-CHLORO-3-NITROBENZENESULFONYL)ACETAMIDE

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